5-Benzofurancarboximidamide chemical structure and properties
5-Benzofurancarboximidamide chemical structure and properties
A Privileged Scaffold for Serine Protease Inhibition
Executive Summary
5-Benzofurancarboximidamide represents a critical chemotype in medicinal chemistry, functioning primarily as an arginine mimetic. Structurally, it fuses a lipophilic benzofuran core with a highly basic amidine moiety at the 5-position. This unique architecture allows it to serve as a potent anchor for the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).
This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, synthetic pathways, and pharmacological utility, designed for researchers optimizing protease inhibitors or exploring 5-HT receptor ligands.
Chemical Architecture & Electronic Profile
The molecule consists of two distinct pharmacophoric elements that drive its biological activity:
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The Benzofuran Core: A bicyclic aromatic system that provides structural rigidity and lipophilicity. Unlike a simple phenyl ring, the furan oxygen contributes to the electron density of the system and offers a potential hydrogen bond acceptor site.
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The Carboximidamide (Amidine) Tail: Located at the C5 position, this group is a bioisostere of the guanidine group found in Arginine. It is highly basic and exists predominantly as a protonated cation at physiological pH.
Electronic Distribution Analysis
The amidine group (
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pKa Estimation: Based on benzamidine analogs, the pKa of the conjugate acid is approximately 11.4 – 11.6 . This ensures >99% ionization at pH 7.4.
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Lipophilicity (LogP): The benzofuran ring increases the LogP relative to benzamidine (LogP ~0.6), pushing the estimated LogP of the neutral species to ~1.5 – 1.8 . This enhancement aids in hydrophobic collapse within enzyme active sites.
Physicochemical Properties Data
The following data summarizes the core properties of 5-Benzofurancarboximidamide (free base and HCl salt forms).
| Property | Value (Estimated/Analog) | Significance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 160.17 g/mol | Fragment-like (Rule of 3 compliant) |
| pKa (Conjugate Acid) | 11.5 ± 0.5 | Ensures salt bridge formation with Asp residues |
| LogP (Neutral) | 1.65 (Predicted) | Moderate lipophilicity for bioavailability |
| H-Bond Donors | 2 (3 in protonated form) | Critical for S1 pocket water networks |
| H-Bond Acceptors | 2 (Amidine N + Furan O) | Receptor interaction points |
| Melting Point (HCl) | > 250 °C (Decomp.)[1][2] | Typical for amidine salts; indicates high lattice energy |
Synthetic Pathways
The synthesis of 5-Benzofurancarboximidamide is classically achieved via the Pinner Reaction , converting a nitrile precursor into an imidate ester, followed by ammonolysis.
Reaction Logic
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Precursor: 5-Cyanobenzofuran.
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Activation: Anhydrous HCl protonates the nitrile, making the carbon highly electrophilic.
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Nucleophilic Attack: Ethanol attacks the nitrile carbon to form the imidate ester hydrochloride.
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Ammonolysis: Treatment with ammonia displaces the ethoxy group to yield the amidine.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via the Pinner method. The imidate intermediate is moisture-sensitive and usually reacted immediately.
Pharmacological Potential: The S1 Pocket Interaction
The primary utility of this scaffold is in the design of Serine Protease Inhibitors . Enzymes such as Thrombin, Factor Xa, and Trypsin possess a deep, narrow specificity pocket (S1) characterized by an Aspartate residue (Asp189 in Trypsin) at the bottom.
Mechanistic Binding Mode
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Electrostatic Anchoring: The protonated amidine group forms a strong salt bridge with the carboxylate of Asp189.
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Hydrogen Bonding: The planar amidine hydrogens form H-bonds with the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 (numbering varies by enzyme).
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Hydrophobic Shielding: The benzofuran ring occupies the hydrophobic entrance of the S1 pocket, displacing water and increasing binding entropy.
Visualization: S1 Binding Interaction
Figure 2: Abstract representation of the pharmacophore binding within the S1 specificity pocket of a trypsin-like serine protease.
Experimental Protocols
Protocol A: Synthesis of 5-Benzofurancarboximidamide HCl
Safety Note: Work in a fume hood. HCl gas is corrosive. Ammonia is toxic.
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Preparation of Imidate:
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Dissolve 5-cyanobenzofuran (1.0 eq) in anhydrous ethanol (10 mL/g).
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Cool the solution to 0°C in an ice bath.
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Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation.
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Seal the flask and store at 4°C for 24 hours. A precipitate (imidate ester HCl) may form.
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Ammonolysis:
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Remove excess HCl and solvent under reduced pressure (keep temperature <40°C to avoid decomposition).
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Resuspend the residue in anhydrous ethanol.
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Add a solution of 7N NH3 in methanol (excess, ~5 eq) or bubble anhydrous NH3 gas at 0°C.
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Stir at room temperature for 12–24 hours.
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Purification:
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Concentrate the mixture to dryness.
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Recrystallize the crude solid from Ethanol/Ether or Isopropanol.
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Validation: Verify structure via 1H NMR (D2O) looking for the disappearance of the aromatic nitrile peak and appearance of broad exchangeable amidine protons (if in DMSO-d6).
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Protocol B: Enzymatic Assay (Trypsin Inhibition)
Objective: Determine the
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Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.
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Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), a chromogenic substrate.
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Procedure:
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In a 96-well plate, add 150 µL buffer.
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Add 20 µL of inhibitor (serial dilutions in DMSO/Buffer).
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Add 10 µL of Bovine Trypsin (final conc. 10 nM). Incubate for 10 mins.
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Initiate reaction with 20 µL BAPNA (final conc. 1 mM).
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Readout: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
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Analysis: Plot
vs. [Inhibitor] to determine , then convert to using the Cheng-Prusoff equation.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamidine. Retrieved from [Link]
- Stürzebecher, J., et al. (1997).Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa. Journal of Medicinal Chemistry. (Contextual grounding for amidine-benzofuran scaffolds in protease inhibition).
- Bordwell, F. G. (1988).Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
- Hansch, C., et al. (1995).Chem-Bio Informatics Data. (Source for hydrophobicity constants of benzofuran fragments).
